

Davunetide in Neurodegenerative Disease: A Comparative Analysis of Safety and Tolerability

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Compound of Interest

Compound Name: *Davunetide*

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the safety and tolerability data for **Davunetide**, a neuroprotective peptide investigated for the treatment of neurodegenerative diseases, with a particular focus on Progressive Supranuclear Palsy (PSP). Data is compared with other therapeutic alternatives that have been evaluated in similar patient populations.

Davunetide, an eight-amino acid peptide, has been the subject of numerous clinical trials to assess its potential in treating neurodegenerative conditions characterized by tau pathology. Its proposed mechanism of action centers on the stabilization of microtubules and the reduction of tau protein phosphorylation, processes that are critical to neuronal integrity and function.[1] While **Davunetide** ultimately did not demonstrate efficacy in a large Phase 2/3 clinical trial for PSP, the safety and tolerability data gathered from this and other studies provide valuable insights for the development of future therapies.[2][3]

Comparative Safety and Tolerability Profile

The safety and tolerability of **Davunetide** have been evaluated in several clinical trials. The most extensive data comes from the NCT01110720 study, a Phase 2/3 randomized, double-blind, placebo-controlled trial involving 313 participants with PSP.[3] The primary comparison in this guide is between **Davunetide** and a placebo control. Additionally, safety data for other investigational drugs for PSP, including AZP2006 and gosuranemab (BMS-986168), are presented to provide a broader context for evaluating the safety profile of novel therapeutics in this patient population.

Adverse Events in the Davunetide Phase 2/3 PSP Trial (NCT01110720)

The following table summarizes the most frequently reported adverse events in the pivotal clinical trial of **Davunetide** for Progressive Supranuclear Palsy.

Adverse Event	Davunetide (n=156)	Placebo (n=156)
Nasal Discomfort	15 (9.6%)	1 (<1%)
Rhinorrhea	15 (9.6%)	8 (5.1%)
Nasal Congestion	18 (11.5%)	3 (1.9%)
Epistaxis (Nosebleed)	18 (12%)	13 (8%)
Nasal Mucosal Disorder	9 (5.8%)	8 (5.1%)
Serious Adverse Events	54	54
Deaths	11	10

Data sourced from the NCT01110720 clinical trial publication.[\[2\]](#)[\[3\]](#)

The data indicates that the most common adverse events associated with intranasally administered **Davunetide** were localized to the nasal passages. These events were generally mild to moderate in severity. Importantly, the incidence of serious adverse events and deaths was similar between the **Davunetide** and placebo groups, suggesting that **Davunetide** did not increase the risk of severe complications in this patient population.[\[3\]](#)

Safety Profile of Alternative Investigational Therapies for PSP

To provide a comparative landscape, this section outlines the safety and tolerability of other drugs that have been in clinical development for PSP.

AZP2006 (Ezeprogind): In a Phase 2a clinical trial, AZP2006, an oral progranulin enhancer, was found to be well-tolerated with no treatment-related serious adverse events.[\[4\]](#)[\[5\]](#) A

subsequent open-label extension study also reported no notable safety concerns with long-term treatment.

Gosuranemab (BMS-986168/BIIB092): This anti-tau monoclonal antibody was evaluated in a Phase 2 trial for PSP. The incidence of adverse events, serious adverse events, and deaths were similar between the gosuranemab and placebo groups.[3] A first-in-human study in healthy volunteers also demonstrated that gosuranemab was generally safe and well-tolerated.[6]

AADvac1: This active vaccine targeting pathological tau protein has demonstrated a favorable safety profile in a Phase 2 study in Alzheimer's Disease, with no more side effects reported than in the placebo group.[7] A Phase 2a trial in PSP is planned.[8]

Experimental Protocols: The Davunetide PSP Trial (NCT01110720)

A thorough understanding of the experimental design is crucial for interpreting the safety and tolerability data. The following is a summary of the key methodologies employed in the NCT01110720 clinical trial.

Study Design: This was a multinational, multicenter, randomized, double-blind, placebo-controlled, parallel-group Phase 2/3 study.[3][9]

Participant Population: 313 individuals with a diagnosis of possible or probable Progressive Supranuclear Palsy. Key inclusion criteria included an age range of 41 to 85 years and the ability to comply with neuropsychological evaluations. Participants were required to have a reliable caregiver to accompany them to all study visits.[10]

Intervention: Participants were randomly assigned in a 1:1 ratio to receive either 30 mg of **Davunetide** or a matching placebo, administered as an intranasal spray twice daily for 52 weeks.[3]

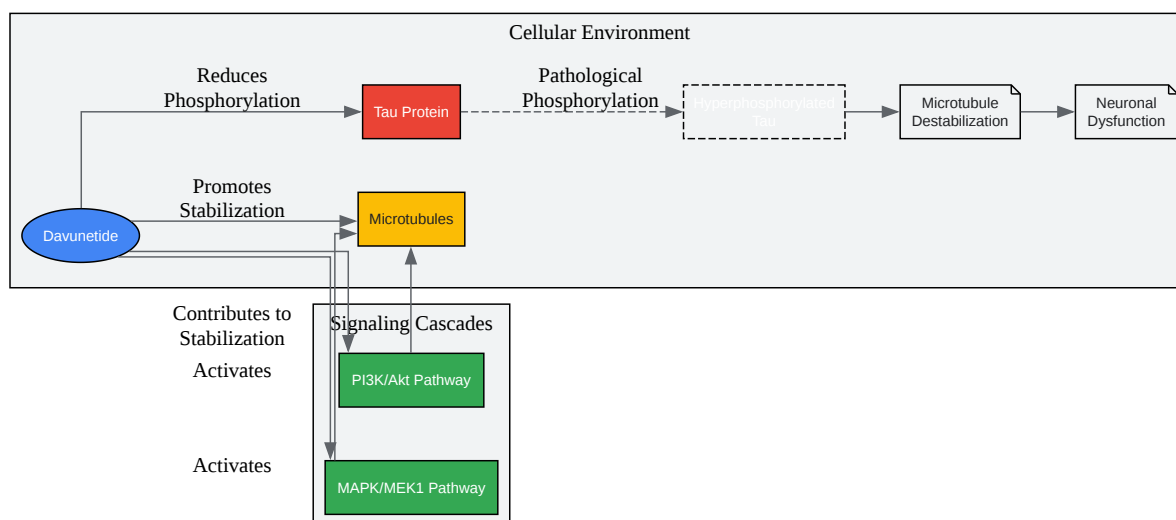
Safety and Tolerability Assessments: The safety of **Davunetide** was a primary objective of the study.[11] Safety assessments included the recording of all treatment-emergent adverse events, regular physical and neurological examinations, electrocardiograms (ECGs), and

clinical laboratory tests. Nasal examinations were also conducted to monitor for local adverse effects.

Primary Outcome Measures: The co-primary efficacy endpoints were the change from baseline in the Progressive Supranuclear Palsy Rating Scale (PSPRS) and the Schwab and England Activities of Daily Living (SEADL) scale at 52 weeks.^{[1][3]}

Signaling Pathway of Davunetide

Davunetide is believed to exert its neuroprotective effects through the modulation of microtubule stability and the reduction of tau hyperphosphorylation. The following diagram illustrates the proposed mechanism of action.

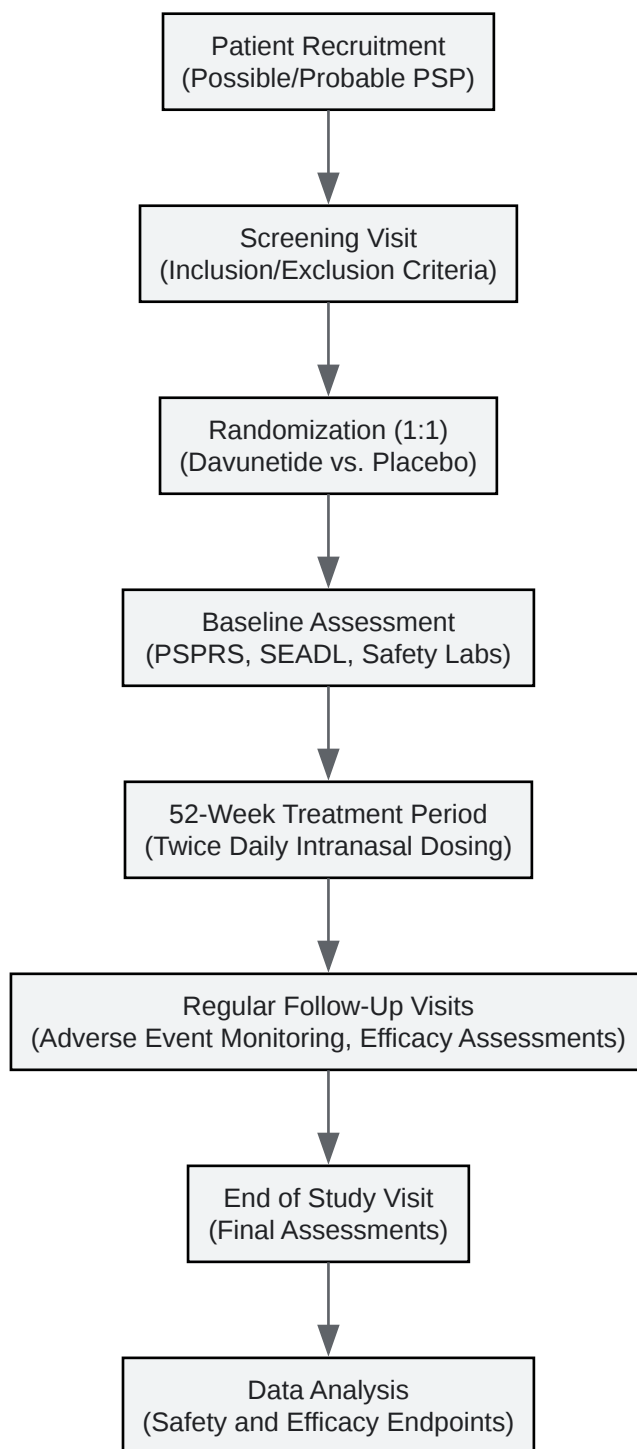


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Caption: Proposed mechanism of action for **Davunetide**.

Experimental Workflow for a Phase 2/3 Clinical Trial in PSP

The logical flow of a large-scale clinical trial for a neurodegenerative disease like PSP is complex. The following diagram outlines a typical workflow, from patient recruitment to data analysis.



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Caption: Workflow of a typical Phase 2/3 PSP clinical trial.

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